molecular formula C11H13FN2O B4718563 N-cyclobutyl-N'-(4-fluorophenyl)urea

N-cyclobutyl-N'-(4-fluorophenyl)urea

Cat. No.: B4718563
M. Wt: 208.23 g/mol
InChI Key: JRBJGFHXKDCZTA-UHFFFAOYSA-N
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Description

N-Cyclobutyl-N'-(4-fluorophenyl)urea is a urea derivative characterized by a cyclobutyl group attached to one nitrogen atom and a 4-fluorophenyl group on the adjacent nitrogen. Urea derivatives are widely studied for their diverse applications, including medicinal chemistry (e.g., antitumor, anticonvulsant agents) and materials science (e.g., phosphorescent indicators). The 4-fluorophenyl moiety is known to enhance metabolic stability and binding affinity in bioactive compounds due to its electron-withdrawing properties and steric effects . The cyclobutyl group introduces conformational rigidity and steric bulk, which may influence molecular interactions in biological systems or material matrices .

Properties

IUPAC Name

1-cyclobutyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBJGFHXKDCZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-N’-(4-fluorophenyl)urea typically involves the reaction of cyclobutylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclobutylamine+4-Fluorophenyl isocyanateN-cyclobutyl-N’-(4-fluorophenyl)urea\text{Cyclobutylamine} + \text{4-Fluorophenyl isocyanate} \rightarrow \text{N-cyclobutyl-N'-(4-fluorophenyl)urea} Cyclobutylamine+4-Fluorophenyl isocyanate→N-cyclobutyl-N’-(4-fluorophenyl)urea

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-cyclobutyl-N’-(4-fluorophenyl)urea may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N’-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted urea compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.

    Agriculture: Urea derivatives, including N-cyclobutyl-N’-(4-fluorophenyl)urea, have been explored for their herbicidal and plant growth-regulating activities.

    Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclobutyl-N'-(4-fluorophenyl)urea with structurally or functionally analogous urea derivatives:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Structural Features Reference IDs
This compound R1 = cyclobutyl, R2 = 4-FPh ~235 (estimated) Hypothesized applications in medicinal chemistry (anticancer, CNS agents) Nonplanar due to steric hindrance from cyclobutyl and 4-FPh groups
N,N'-Bis(4-fluorophenyl)urea R1 = R2 = 4-FPh 248.22 Crystallographically planar structure; potential as a phosphorescent material precursor Planar geometry with strong π-π stacking interactions
1-(4-Fluorophenyl)-3-(thiadiazolyl)urea R1 = 4-FPh, R2 = thiadiazole ~300 (varies) Anticonvulsant activity (ED50 = 0.65 μmol/kg in MES test) Planar thiadiazole core enhances bioactivity
Fenuron (N,N-dimethyl-N'-phenylurea) R1 = CH3, R2 = Ph 164.20 Herbicide; inhibits photosynthesis in plants Minimal steric hindrance; high solubility
N-(2-Bromoethyl)-N'-(4-fluorophenyl)urea R1 = BrCH2CH2, R2 = 4-FPh 261.09 Intermediate in synthesis of bioactive molecules Bromoethyl group enables alkylation reactions

Key Observations:

Structural Flexibility vs. Rigidity: The cyclobutyl group in the target compound induces nonplanarity, contrasting with the planar geometry of N,N'-bis(4-fluorophenyl)urea . This steric distortion may reduce π-π stacking interactions but enhance selectivity in biological targets. Thiadiazole-containing analogs (e.g., 1-(4-fluorophenyl)-3-(thiadiazolyl)urea) retain planarity, which correlates with potent anticonvulsant activity .

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-fluorophenyl) improve metabolic stability and receptor binding compared to non-halogenated analogs like fenuron . Bulky substituents (e.g., cyclobutyl) may limit bioavailability but increase target specificity due to steric exclusion from non-target sites.

Material Science Applications: Ureas with aromatic groups (e.g., 4-fluorophenyl) are used in phosphorescent materials due to their planar, conjugated structures. The target compound’s nonplanarity may reduce its utility in such applications compared to N,N'-bis(4-fluorophenyl)urea .

Synthetic Versatility :

  • Bromoethyl-substituted ureas (e.g., N-(2-bromoethyl)-N'-(4-fluorophenyl)urea) serve as intermediates for further functionalization, whereas the cyclobutyl group in the target compound may limit reactivity .

Critical Analysis of Contradictions and Limitations

  • Planarity vs. Activity: and suggest conflicting roles for planarity—nonplanar structures may hinder material performance but improve drug specificity. This highlights the need for context-dependent evaluation.
  • Data Gaps : Direct pharmacological or thermodynamic data for this compound are absent in the provided evidence. Extrapolations rely on substituent trends from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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